molecular formula C11H9N3O2 B2354371 7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester CAS No. 1354555-26-2

7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester

Cat. No. B2354371
Key on ui cas rn: 1354555-26-2
M. Wt: 215.212
InChI Key: HVZOGAXAPPILLE-UHFFFAOYSA-N
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Patent
US08697911B2

Procedure details

To a solution of 2-amino-4-cyanopyridine (4.00 g, 33.6 mmol) in THF (100 mL) add ethyl bromopyruvate (6.55 g, 33.6 mmol). Stir the mixture at rt overnight. A light yellow suspension forms. After filtration and washing with THF, dissolve the light yellow solid in EtOH (50 mL) and heat to reflux for 4 h. Concentrate in vacuo to afford the desired product 7-cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester as a solid (6.21 g, 28.9 mmol).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.55 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([C:8]#[N:9])[CH:5]=[CH:4][N:3]=1.Br[CH2:11][C:12](=O)[C:13]([O:15][CH2:16][CH3:17])=[O:14]>C1COCC1>[CH2:16]([O:15][C:13]([C:12]1[N:1]=[C:2]2[CH:7]=[C:6]([C:8]#[N:9])[CH:5]=[CH:4][N:3]2[CH:11]=1)=[O:14])[CH3:17]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
NC1=NC=CC(=C1)C#N
Name
Quantity
6.55 g
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
washing with THF
DISSOLUTION
Type
DISSOLUTION
Details
dissolve the light yellow solid in EtOH (50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heat
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C2N(C=CC(=C2)C#N)C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 28.9 mmol
AMOUNT: MASS 6.21 g
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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